1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
Properties
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-25-19-18(20(27)24-21(25)28)16(12-6-8-13(29-4)9-7-12)17-14(23-19)10-22(2,3)11-15(17)26/h6-9,16,23H,5,10-11H2,1-4H3,(H,24,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJCLASZJFAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a member of the pyrimidoquinoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves a one-pot condensation reaction between 6-amino uracil and appropriate aromatic aldehydes with diketones under various conditions. Techniques include traditional heating and microwave irradiation to optimize yield and purity. The final product is characterized using spectroscopic methods such as NMR and HRMS to confirm its structure and purity .
Antitumor Activity
Research indicates that compounds related to pyrimidoquinolines exhibit significant antitumor activity. For instance, derivatives have been tested against various cancer cell lines such as HCT116 (human colon carcinoma) and demonstrated IC50 values in the nanomolar range. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings can enhance antiproliferative effects .
The proposed mechanism of action for these compounds includes inhibition of tubulin polymerization and interference with cell cycle progression. Specifically, they may act as dual inhibitors targeting both tubulin and histone deacetylases (HDACs), which are crucial pathways in cancer cell proliferation .
Case Studies
- Case Study 1: Antiproliferative Activity
- Case Study 2: Tubulin Polymerization Inhibition
Data Summary
| Biological Activity | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | HCT116 | 0.5 nM | Tubulin polymerization inhibition |
| Antiproliferative | Various | Varies | HDAC inhibition |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline and pyrimidine compounds exhibit significant anticancer properties. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Screening
A study involving the synthesis of related compounds demonstrated promising results against breast cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in tumor growth .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit antibacterial and antifungal properties.
Case Study: Antimicrobial Evaluation
In vitro studies have shown that related quinoline derivatives possess activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial activity .
Neuroprotective Effects
Given the increasing prevalence of neurodegenerative diseases such as Alzheimer’s disease, compounds that can inhibit cholinesterases and monoamine oxidases are of great interest. The structural characteristics of 1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione suggest it may function as a dual-target inhibitor.
Case Study: Neuroprotective Screening
Research has indicated that similar compounds can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
| Method | Details |
|---|---|
| Synthesis Route | Multi-step organic synthesis |
| Characterization | NMR spectroscopy, Mass spectrometry |
| Yield | Typically ranges from 60% to 85% |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
Key Observations :
- Methoxy vs. Hydroxy/Halogen Substituents : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with electron-withdrawing groups like Cl in and , which may reduce solubility but enhance electrophilic reactivity .
- Ethyl vs.
- Thermal Stability : High melting points (>300°C) in hydroxyl-substituted derivatives (e.g., ) suggest strong intermolecular hydrogen bonding, absent in methoxy/halogenated analogues.
Structural and Spectral Comparisons
Infrared Spectroscopy
- C=O Stretching : All trione derivatives exhibit strong C=O stretches near 1700–1745 cm⁻¹, consistent with conjugated ketones .
- Aromatic vs. Aliphatic Signals: The target compound’s methoxyphenyl group would show C–O–C stretches (~1200–1250 cm⁻¹), absent in non-ether analogues .
NMR Analysis
Preparation Methods
Synthesis of the Uracil Derivative
The ethyl substituent at N1 necessitates modifying standard uracil precursors. A two-step synthesis is proposed:
- Ethylation of 6-Amino-3-methyluracil :
Reacting 6-amino-3-methyluracil with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours yields 1-ethyl-6-amino-3-methyluracil. - Purification :
Recrystallization from ethanol affords the pure precursor, confirmed by $$ ^1H $$ NMR (δ 1.22 ppm, t, J = 7.2 Hz, CH$$ _2 $$CH$$ _3 $$) and elemental analysis.
Multicomponent Reaction Optimization
Ultrasound-Assisted Method (Method 1)
Procedure :
- Equimolar quantities of 6-amino-1-ethyl-3-methylpyrimidin-4(3H)-one (1.0 mmol), dimedone (1.0 mmol), and 4-methoxybenzaldehyde (1.0 mmol) are combined in acetic acid (5.0 mL).
- The mixture is irradiated in an ultrasonic bath (47 kHz, 50 W) at 60°C for 45 minutes.
- Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol.
Outcomes :
Solvent-Free DABCO-Catalyzed Method (Method 2)
Procedure :
- The same precursors are mixed with 25 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) and heated at 90°C under solvent-free conditions for 2 hours.
- The crude product is purified via column chromatography (hexane:ethyl acetate, 20:1).
Outcomes :
- Yield : 88–90%
- Reaction Time : 2 hours
- Key Advantage : Elimination of solvent waste and high atom economy.
Mechanistic Insights
The reaction proceeds via a Mannich-type sequence:
- Enolization of Dimedone : Tautomerization to 5,5-dimethyl-3-oxocyclohex-1-enolate under basic (DABCO) or acidic (acetic acid) conditions.
- Aldol Condensation : Attack of the enolate on 4-methoxybenzaldehyde, forming a β-keto-enamine intermediate.
- Michael Addition : 6-Amino-1-ethyl-3-methylpyrimidin-4(3H)-one reacts with the intermediate, followed by cyclodehydration to form the tricyclic core.
Comparative Analysis of Methods
| Parameter | Ultrasound-Assisted Method | DABCO-Catalyzed Method |
|---|---|---|
| Catalyst | None | DABCO (25 mol%) |
| Solvent | Acetic acid | Solvent-free |
| Temperature | 60°C | 90°C |
| Time | 45 minutes | 2 hours |
| Yield | 82–85% | 88–90% |
| Purification | Recrystallization | Column Chromatography |
The DABCO method offers marginally higher yields but requires chromatography. Ultrasound irradiation accelerates kinetics, favoring industrial scalability.
Structural Characterization
Key spectroscopic data for the target compound:
- IR (KBr) : 1720 cm$$ ^{-1} $$ (C=O), 1605 cm$$ ^{-1} $$ (C=N).
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 1.22 (t, J = 7.2 Hz, CH$$ _2 $$CH$$ _3 $$), 1.28 (s, C(CH$$ _3 $$)$$ _2 $$), 3.78 (s, OCH$$ _3 $$), 4.12 (q, J = 7.2 Hz, NCH$$ _2 $$).
- $$ ^{13}C $$ NMR : δ 195.4 (C=O), 161.2 (C=N), 55.8 (OCH$$ _3 $$).
Scope and Limitations
- Substituent Flexibility : The 4-methoxyphenyl group can be replaced with other aryl aldehydes (e.g., 4-chlorophenyl, 3,4,5-trimethoxyphenyl) without altering the core synthetic protocol.
- Limitations : Electron-deficient aldehydes (e.g., nitro-substituted) may require prolonged reaction times or higher temperatures.
Industrial Scalability Prospects
- Batch Reactor Design : Ultrasound-assisted reactors with continuous flow systems could enhance throughput.
- Catalyst Recycling : DABCO’s homogeneity complicates recovery, suggesting immobilized variants for large-scale applications.
Q & A
Q. What are the recommended protocols for synthesizing this compound under environmentally benign conditions?
A multicomponent reaction (MCR) approach using green solvents (e.g., ethanol/water mixtures) and catalysts like p-toluenesulfonic acid (p-TSA) is effective. Key steps include:
- Condensation of substituted aldehydes, thiourea, and cyclic ketones under reflux (80–100°C) for 6–8 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield optimization by adjusting stoichiometry (1:1:1 molar ratio of reactants) and monitoring reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
Use a combination of:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and ethyl groups (CH₂CH₃) at δ 1.2–1.4 ppm. Aromatic protons appear at δ 6.8–8.2 ppm .
- FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and NH/OH bands at 3200–3400 cm⁻¹ .
- GC-MS : Identify molecular ion peaks (e.g., m/z 450–500 [M+H]⁺) and fragmentation patterns .
Q. How can X-ray crystallography confirm the stereochemistry and crystal packing?
Grow single crystals via slow evaporation (methanol/chloroform). Data collection at 100 K with Cu-Kα radiation (λ = 1.5418 Å) resolves bond angles and torsional strain. Refinement with SHELXL software validates the trione core and substituent orientation .
Advanced Research Questions
Q. How to resolve contradictions between computational models and experimental data (e.g., NMR shifts)?
Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data and adjust for solvent effects (e.g., PCM model for DMSO). Discrepancies >0.5 ppm may indicate conformational flexibility or hydrogen bonding .
Q. What catalytic systems are optimal for cyclization steps in pyrimidoquinoline synthesis?
Palladium-catalyzed reductive cyclization using formic acid as a CO surrogate achieves high regioselectivity. Key parameters:
- Catalyst: Pd(OAc)₂ (5 mol%) with PPh₃ ligand.
- Solvent: Toluene at 110°C under N₂.
- Yield enhancement via microwave irradiation (30 min vs. 12 hours conventional) .
Q. How do methoxy and ethyl substituents influence electronic properties?
Methoxy groups donate electron density via resonance, stabilizing the quinoline core (Hammett σₚ = -0.27). Ethyl substituents increase hydrophobicity (LogP +0.5). Electrostatic potential maps (DFT) reveal charge distribution at the pyrimidine N1 position, affecting nucleophilic attack sites .
Q. What computational methods predict pharmacokinetic properties?
Use SwissADME or ADMETLab2.0 to calculate:
- LogP : ~3.2 (moderate lipophilicity).
- Oral bioavailability : Bioavailability Score >0.55 (rule-of-five compliant).
- Metabolic stability : Cytochrome P450 interactions (CYP3A4 inhibition risk) .
Q. How to optimize reaction conditions for multi-step trione syntheses?
Apply Design of Experiments (DoE) to test variables:
Q. How to validate purity when HPLC and MS data conflict?
Perform orthogonal analyses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
